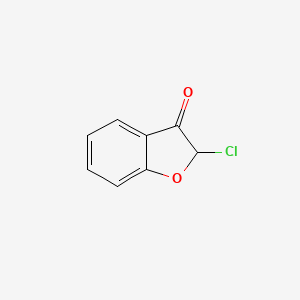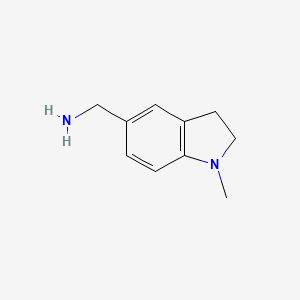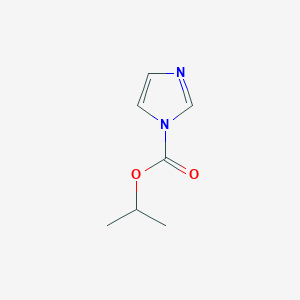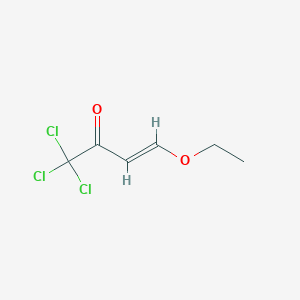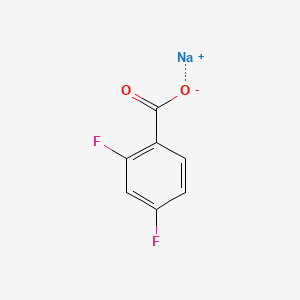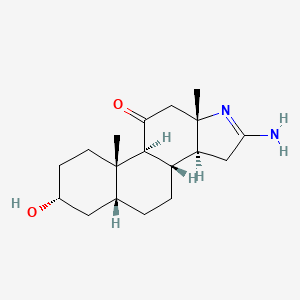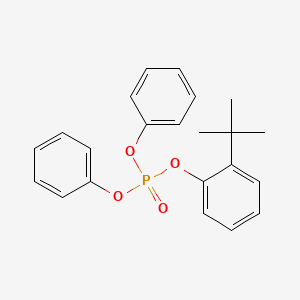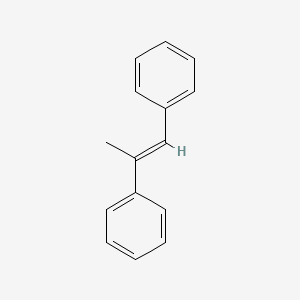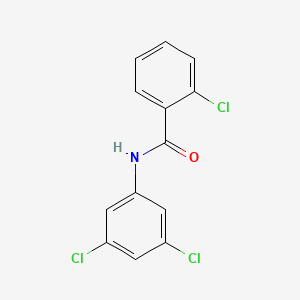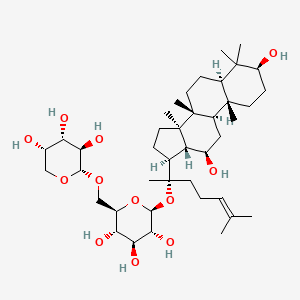
Boc-L-Tyrosinol
Vue d'ensemble
Description
Boc-L-Tyrosinol is a chemical compound with the linear formula 4-(HO)C6H4CH2CH(CH2OH)NHCO2C(CH3)3 . It has a molecular weight of 267.32 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include the use of thionyl chloride at 4 - 20 °C in darkness, followed by the use of trimethylamine in N,N-dimethyl-formamide at 0 - 20 °C for 2.5 hours, and finally the use of water and sodium hydroxide in methanol at 0 °C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NC@HCc1ccc(O)cc1 . The InChI key for this compound is KMVXZPOLHFZPKW-NSHDSACASA-N . Chemical Reactions Analysis
This compound is used in peptide synthesis . It is also used for the introduction of azide and diazo functional groups . It serves as a nitrene source and as a substrate for [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis
This compound is a white powder . It has a melting point of 115-122 ºC . Its optical rotation is [a]D20 = -27 ± 2º (C=1 in EtOH) . It is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Synthesis of Opioid Peptidomimetics : Boc-L-Tyrosinol derivatives have been utilized in the synthesis of synthetic opioid ligands. These compounds often display enhanced potency at opioid receptor types due to the inclusion of unnatural amino acids like 2',6'-dimethyl-l-tyrosine (Bender et al., 2015).
Imaging Protein Metabolism : 2-[18F]Fluoro-L-tyrosine, derived from this compound, has potential as a tracer for imaging protein metabolism in vivo using positron emission tomography. This application is significant in the field of medical imaging and diagnostics (Hess et al., 2002).
Oxidative Protein Damage Biomarkers : N,N'-diBoc-dityrosine, synthesized from this compound, can be used as a biomarker for oxidative protein damage. Its synthesis method offers a simpler and more efficient alternative to existing processes (Lee et al., 2011).
Cancer Research : this compound derivatives have been investigated for their anticancer activity, particularly in relation to the inhibition of DNA polymerase β and its influence on cancer cell growth (Kuriyama et al., 2013).
Biotechnological Production of l-Tyrosine : this compound is used in biotechnological methods for producing l-tyrosine from biomass, which is an environmentally friendly and nearly carbon-free process (Lütke-Eversloh et al., 2007).
Antidiabetic Research : N-Boc-L-tyrosine-based compounds have been synthesized and characterized for their potential as antidiabetic drugs. These compounds showed significant in vitro and in vivo effects, making them strong candidates for diabetes treatment (Herrera-Rueda et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound used in peptide synthesis
Biochemical Pathways
This compound may be involved in various biochemical pathways due to its role in peptide synthesis. It’s worth noting that tyrosine, a similar compound, is known to be involved in several pathways, including the production of tocopherols, plastoquinone, and ubiquinone . Whether this compound participates in similar pathways is a topic for further investigation.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


